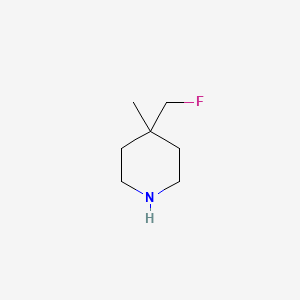

4-(Fluoromethyl)-4-methylpiperidine

Übersicht

Beschreibung

4-(Fluoromethyl)-4-methylpiperidine (FMMP) is a fluorinated piperidine derivative that has been used in a variety of research applications. It is a colorless solid with a molecular weight of 225.2 g/mol and a melting point of 91-93 °C. It is insoluble in water and highly soluble in chloroform, ether, and other organic solvents. FMMP has been used in a range of research applications, including synthesis, drug development, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

4-(Fluoromethyl)-4-methylpiperidine derivatives have been explored for their potential in pharmacological applications. For instance, a study reported the pharmacological profile of a novel compound with potent 5-HT2A receptor inverse agonist activity, demonstrating its potential utility as an antipsychotic agent (Vanover et al., 2006). This indicates the relevance of fluorinated piperidine derivatives in developing new therapeutic agents.

Synthetic Chemistry

In synthetic chemistry, fluorinated piperidines serve as key intermediates. Electrochemical fluorination techniques have been applied to methylpiperidines, leading to the synthesis of fluorinated compounds with potential application in medicinal chemistry (Abe, Pandey, & Baba, 2000). Additionally, a one-pot synthesis method for 4-difluoromethyl-3-cyanopyridine-2(1H)-thiones showcases the utility of fluorinated piperidines in creating heterocyclic compounds, highlighting their versatility in organic synthesis (Rodinovskaya et al., 2008).

Green Chemistry

In the realm of green chemistry, the development of environmentally friendly methodologies for chemical synthesis is essential. Research into the use of diluted 4-methylpiperidine for Fmoc group removal in peptide synthesis suggests less hazardous and more cost-effective approaches to peptide assembly (Rodríguez et al., 2019).

Analytical Chemistry

Fluorinated piperidines also find applications in analytical chemistry. For example, enantiomeric analysis of fluorophenyl-methylpiperidine derivatives via NMR spectroscopy demonstrates the utility of fluorinated piperidines in chiral discrimination, an essential aspect in the development of pharmaceuticals (Navratilova, 2001).

Material Science

In material science, fluorinated piperidines contribute to the development of novel materials. For instance, research on new green fluorescent polymer sensors for metal cations and protons incorporates 4-(N-methylpiperazine)-N-allyl-1,8-naphthalimide, showcasing the role of fluorinated piperidines in creating advanced sensor materials (Grabchev et al., 2007).

Wirkmechanismus

Mode of Action

- 4-(Fluoromethyl)-4-methylpiperidine may exert its effects through various mechanisms:

- Corticosteroids, including ocular corticosteroids like this compound, are thought to induce phospholipase A2 inhibitory proteins (collectively called lipocortins). These proteins suppress the release of arachidonic acid from cell membranes, thereby reducing the production of inflammatory mediators such as prostaglandins and leukotrienes . By inhibiting edema, fibrin deposition, capillary dilation, leukocyte migration, and collagen deposition associated with inflammation, this compound helps alleviate inflammation in ocular tissues.

Eigenschaften

IUPAC Name |

4-(fluoromethyl)-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FN/c1-7(6-8)2-4-9-5-3-7/h9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWQJEHSLPDRAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Azaspiro[3.4]octane oxalate](/img/structure/B1471253.png)

![2-ethylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1471267.png)

![2-Phenyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1471269.png)